6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-iodo-4-methyl-1-tritylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClIN2/c1-19-26-23(29)18-31(24(26)17-25(28)30-19)27(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXLNYGJOCKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Cl)N(C=C2I)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction-Cyclization Sequence
Starting with 2-bromo-4-methylpyridine (A ), oxidation with m-chloroperbenzoic acid yields the N-oxide (B ). Subsequent nitration with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 5 (C ). Reduction of the nitro group (e.g., H₂/Pd-C) forms an amine (D ), which undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate the pyrrolo[3,2-c]pyridine scaffold (E ).
Key Conditions :
Halogenation Strategies
Chlorination at Position 6
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. For example, treating the pyrrolo[3,2-c]pyridine core (E ) with POCl₃ at 110°C for 6 hours introduces chlorine at position 6 (F ).
Iodination at Position 3
Electrophilic iodination employs N-iodosuccinimide (NIS) in acetonitrile/water (4:1) at 80°C under inert atmosphere. This selectively introduces iodine at position 3 (G ).
Reaction Time : 1 hour.
Yield : 88%.
Trityl Protection of the Pyrrole Nitrogen
The NH group of the pyrrolo[3,2-c]pyridine is protected early to prevent undesired side reactions during halogenation. Treatment with trityl chloride (TrCl) in dichloromethane (DCM) and triethylamine (Et₃N) at room temperature affords the trityl-protected derivative (H ).
Reaction Time : 12 hours.
Yield : 90–95%.
Synthetic Route Optimization
Order of Halogenation and Protection
Comparative studies indicate that performing tritylation after iodination minimizes deprotection risks. For example:
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Core Synthesis → 2. Chlorination → 3. Iodination → 4. Tritylation
Advantages :
Alternative Approaches
Microwave-Assisted Cyclization
Microwave irradiation (85°C, 30 minutes) accelerates cyclization steps, improving yields by 15–20% compared to conventional heating.
Challenges and Mitigation
-
Regioselectivity in Iodination : Directed ortho-metalation (DoM) with lithium bases ensures precise iodine placement.
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Trityl Group Stability : Avoid protic solvents and acidic conditions post-protection.
Analytical Data Validation
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine :
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
The compound 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine (CAS Number: 2443909-96-2) is a specialized chemical with various applications in scientific research and industry. This article will explore its applications, provide data tables for clarity, and summarize relevant case studies.
Pharmaceutical Research
This compound has been investigated for its potential as a pharmacological agent. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that this compound may also possess such activity, warranting further investigation into its mechanism of action and efficacy against specific cancer types.
Material Science
Due to its unique chemical structure, this compound may be utilized in the synthesis of novel materials with specific electronic or optical properties.
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives with tailored properties for specific applications.
Synthesis Example
A synthetic route involving this compound might include:
- Starting Material : Pyrrolopyridine derivative.
- Reagents : Chlorinating agents and iodinating agents.
- Conditions : Controlled temperature and atmosphere to ensure high yield.
Biochemical Applications
The compound's ability to interact with biological macromolecules makes it a subject of interest in biochemistry. It may be used in studies focusing on enzyme inhibition or receptor binding assays.
Case Study: Enzyme Inhibition
Research has shown that certain pyrrolopyridine derivatives can inhibit specific enzymes involved in metabolic pathways. This property could be explored further with this compound to assess its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and related pyrrolopyridine derivatives:
Physical and Chemical Properties
- Reactivity : Iodine at position 3 facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas chloro analogs (e.g., ’s carbaldehyde) are more suited for nucleophilic substitutions .
Key Research Findings
Microwave-Assisted Synthesis : highlights microwave methods for synthesizing pyrrolo[3,2-c]pyridines, suggesting efficient routes for the target compound’s halogenation and tritylation steps .
Crystallographic Data : Copper(II) complexes with furo[3,2-c]pyridine ligands () demonstrate the scaffold’s metal-coordination capability, relevant for designing metal-based therapeutics .
Biological Activity
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine (CAS No. 2443909-96-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a pyrrolo[3,2-c]pyridine backbone, suggests a variety of pharmacological applications, particularly in the fields of oncology and inflammation.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.
Research indicates that compounds similar to this compound may inhibit transcription factors associated with tumor progression, such as TEAD (TEA domain transcription factors) . This inhibition can lead to reduced expression of genes involved in cell proliferation and survival.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of pyrrolo[3,2-c]pyridine derivatives, it was found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine Derivative | A549 (Lung) | 5.0 | Apoptosis induction |
| Pyrrolo[3,2-c]pyridine Derivative | MCF7 (Breast) | 3.5 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds demonstrated that they could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests potential for treating inflammatory diseases .
Pharmacological Applications
The pharmacological potential of this compound extends to:
- Cancer Treatment : Targeting tumor growth through transcription factor inhibition.
- Anti-inflammatory Agents : Modulating immune responses by decreasing cytokine levels.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a halogenated pyrrolo[3,2-c]pyridine core (e.g., 6-bromo-1H-pyrrolo[3,2-c]pyridine) reacts with iodinated arylboronic acids. Key steps include:
- Halogenation : Introduction of chloro and iodo groups via electrophilic substitution or metal-catalyzed cross-coupling .
- Trityl Protection : The 1-trityl group is introduced using trityl chloride under basic conditions (e.g., pyridine or K₂CO₃) to protect the pyrrole nitrogen .
- Solvent Selection : Polar solvents like DMF or THF are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
Q. How is HPLC used to ensure purity during synthesis?
- Methodology : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is standard. For example, a purity of >98% was achieved using 0.1% trifluoroacetic acid as a modifier, with UV detection at 254 nm .
- Critical Parameters : Monitor retention times and peak symmetry to detect byproducts like dehalogenated species or incomplete tritylation .
Advanced Research Questions
Q. How can computational modeling guide the design of analogues for SAR studies?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains or chemokine receptors). The rigid pyrrolo[3,2-c]pyridine scaffold restricts conformational flexibility, mimicking bioactive configurations .
- QM/MM Calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing iodine vs. methyl groups) on reactivity and binding .
Q. How to resolve contradictory crystallographic and NMR data for structural elucidation?
- Methodology :
- X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., iodine vs. chlorine positioning) using single-crystal diffraction. For example, intramolecular Cl···Cl interactions (3.38 Å) confirmed spatial arrangements in related copper complexes .
- 2D NMR : Use NOESY or HMBC to validate through-space couplings. The methyl group at position 4 in this compound shows distinct correlations with adjacent protons in COSY spectra .
Q. What strategies improve yields in palladium-catalyzed cross-coupling reactions?
- Optimization Steps :
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl-iodine couplings due to better oxidative addition kinetics .
- Additives : Copper(I) iodide (10 mol%) enhances coupling efficiency by stabilizing palladium intermediates .
- Temperature Control : Reactions at 80–100°C in 1,4-dioxane minimize side reactions (e.g., proto-dehalogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
